2,2'-(Ethane-1,2-diylbis(oxy))diacetaldehyde
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Overview
Description
2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde is an organic compound with the molecular formula C10H18O6. It is also known by other names such as triethylene glycol diacetate and triglycol diacetate . This compound is characterized by its two acetaldehyde groups connected via an ethane-1,2-diylbis(oxy) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde typically involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst. The reaction proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often subjected to further purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The acetaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Triethylene glycol diacetate
- Triglycol diacetate
- Ethylenebis(2-oxyethyl acetate)
- Acetic acid, triethylene glycol diester
- Ethanol, 2,2’-ethylenedioxydi-, diacetate
Uniqueness
2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
83314-03-8 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-[2-(2-oxoethoxy)ethoxy]acetaldehyde |
InChI |
InChI=1S/C6H10O4/c7-1-3-9-5-6-10-4-2-8/h1-2H,3-6H2 |
InChI Key |
WMXAIPYZCCUWGW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC=O)OCC=O |
Related CAS |
83314-03-8 |
Origin of Product |
United States |
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